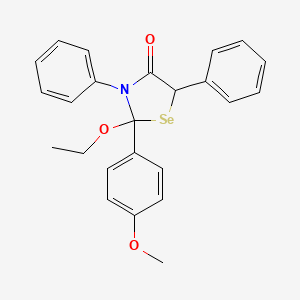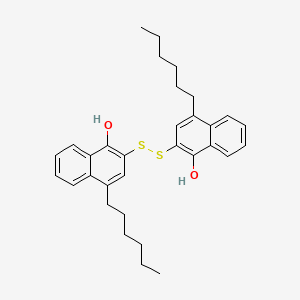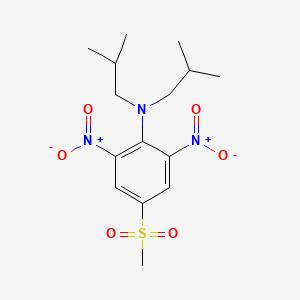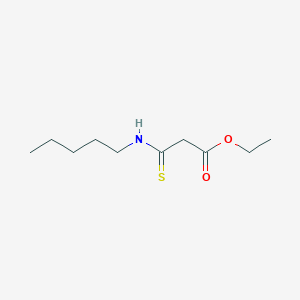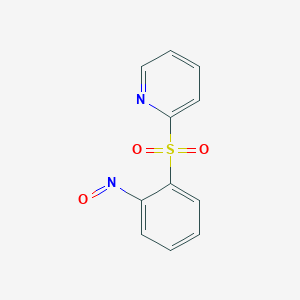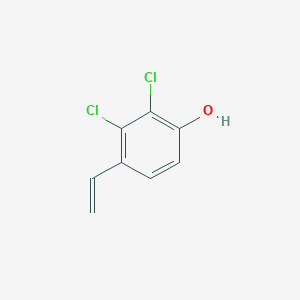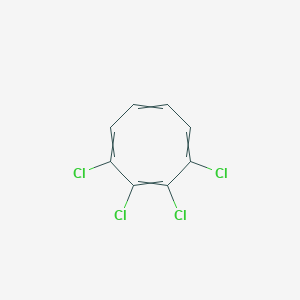![molecular formula C25H20O3Sn B14585341 4-{[(Triphenylstannyl)oxy]carbonyl}phenol CAS No. 61057-39-4](/img/structure/B14585341.png)
4-{[(Triphenylstannyl)oxy]carbonyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Triphenylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group bonded to a triphenylstannyl moiety through a carbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol typically involves the reaction of triphenyltin chloride with 4-hydroxybenzoic acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the phenol and the triphenylstannyl group. Common bases used in this reaction include pyridine or triethylamine, and the reaction is often carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Triphenylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the triphenylstannyl group under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
4-{[(Triphenylstannyl)oxy]carbonyl}phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s organotin moiety can interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The triphenylstannyl group can form coordination complexes with metal ions, while the phenol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol.
4-Hydroxybenzoic acid: Another precursor used in the synthesis.
Triphenyltin hydroxide: A related organotin compound with similar properties
Uniqueness
This compound is unique due to its combination of a phenol group and a triphenylstannyl moiety. This structural feature allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
61057-39-4 |
|---|---|
Formule moléculaire |
C25H20O3Sn |
Poids moléculaire |
487.1 g/mol |
Nom IUPAC |
triphenylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
VCAJGENTXYWRPX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
